molecular formula C18H18N2O6S B3302989 N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide CAS No. 919648-74-1

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide

Cat. No.: B3302989
CAS No.: 919648-74-1
M. Wt: 390.4 g/mol
InChI Key: USDOSPUBAHODJC-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique structure, may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide typically involves the following steps:

    Formation of the sulfonamide bond: This can be achieved by reacting 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonyl chloride with 2,4-dimethoxyaniline in the presence of a base such as triethylamine.

    Purification: The crude product is purified using recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the phenyl ring can undergo oxidation to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: As a probe to study enzyme functions or as a potential inhibitor.

    Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide antibiotic.

    N-(2,4-dimethoxyphenyl)sulfonamide: A structurally similar compound with potential biological activity.

    4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide: Another related compound with similar functional groups.

Uniqueness

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is unique due to the presence of both the 2,4-dimethoxyphenyl and 2,5-dioxopyrrolidin-1-yl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential mechanisms of action, biochemical pathways, and relevant case studies.

Overview of Sulfonamides

Sulfonamides are a group of compounds that have been widely used as antibiotics and enzyme inhibitors. They typically contain a sulfonamide functional group (-SO2NH2) and exhibit various pharmacological effects. The unique structure of this compound suggests it may possess distinct biological properties compared to other sulfonamides.

Target of Action

The specific biological targets for this compound remain largely unknown. However, its structural similarity to other diaryltetrahydroquinolin-1-yl derivatives suggests potential interactions with various biomolecules.

Mode of Action

While the precise mode of action is not fully elucidated, the compound's structural characteristics indicate it may influence cellular signaling pathways or inhibit specific enzymes. Further research is necessary to clarify these mechanisms.

Biochemical Pathways

Currently, the biochemical pathways affected by this compound are not well-defined. However, the potential for interaction with calcium channels has been suggested based on studies involving related sulfonamide derivatives .

In Vitro Studies

A study evaluating the biological activity of related benzene sulfonamides demonstrated significant effects on perfusion pressure in an isolated rat heart model. The research indicated that certain derivatives could decrease perfusion pressure and coronary resistance over time . Although direct studies on this compound are lacking, insights from similar compounds can provide a foundation for future investigations.

Compound Dose (nM) Effect on Perfusion Pressure
Control-Baseline
Benzene Sulfonamide0.001Decreased
Compound 20.001Decreased
Compound 30.001Decreased
Compound 40.001Decreased
Compound 50.001Decreased

Table 1: Effect of various benzene sulfonamides on perfusion pressure in an isolated rat heart model .

Pharmacokinetic Parameters

The pharmacokinetic properties of related compounds have been assessed using theoretical models such as ADME (Absorption, Distribution, Metabolism, Excretion) simulations. These studies suggest that modifications in chemical structure can significantly influence the permeability and bioavailability of sulfonamide derivatives .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with other known sulfonamides:

Compound Biological Activity
SulfanilamideAntibiotic; inhibits bacterial growth
N-(2,4-dimethoxyphenyl)sulfonamidePotential anti-inflammatory properties
4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonamideCardiovascular effects similar to N-(2,4-DMP)

Table 2: Comparison of biological activities among selected sulfonamides.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c1-25-13-5-8-15(16(11-13)26-2)19-27(23,24)14-6-3-12(4-7-14)20-17(21)9-10-18(20)22/h3-8,11,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USDOSPUBAHODJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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